4-Methyl-D-phenylalanine
Overview
Description
4-Methyl-D-phenylalanine is a derivative of D-Phenylalanine1. It is used as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives which can exhibit pin1 inhibitory activity1. The empirical formula is C10H13NO2 and the molecular weight is 179.222.
Molecular Structure Analysis
The molecular structure of 4-Methyl-D-phenylalanine can be represented by the SMILES string CC@@(Cc1ccccc1)C(O)=O
2. This indicates that the molecule contains a chiral carbon atom, an amine group (N), a carboxyl group (C(O)=O), and a phenyl group (Cc1ccccc1).
Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-D-phenylalanine are not available, it’s known that phenylalanine derivatives can participate in various chemical reactions. For instance, esters of certain L-Phenylalanine and substituted phenylalanine derivatives have shown significant antimicrobial activity4.
Physical And Chemical Properties Analysis
4-Methyl-D-phenylalanine is a powder with an optical purity of ≥98.0% (HPLC)2. It has a predicted boiling point of 323.5±30.0 °C and a predicted density of 1.165±0.06 g/cm31. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc1.
Scientific Research Applications
Peptide Synthesis
- Application : 4-Methyl-D-phenylalanine is used in peptide synthesis .
- Method : The compound is used in solution phase peptide synthesis . The exact method of application would depend on the specific peptide being synthesized.
Large-Scale Synthesis of a Substituted D-Phenylalanine
- Application : 4-Methyl-D-phenylalanine is used in the large-scale synthesis of a substituted D-Phenylalanine .
- Method : The synthesis involves asymmetric hydrogenation . The exact method of application and the technical details would be found in the referenced document .
- Results : The product of this application is a substituted D-Phenylalanine. The exact results, including any quantitative data or statistical analyses, would be found in the referenced document .
Amino Acids, Resins & Reagents for Peptide Synthesis
- Application : 4-Methyl-D-phenylalanine is used as a reagent in peptide synthesis .
- Method : The compound is used in solution phase peptide synthesis . The exact method of application would depend on the specific peptide being synthesized.
Chemical Resolution of DL-Phenylalanine Methyl Ester
- Application : 4-Methyl-D-phenylalanine is used in the chemical resolution of DL-phenylalanine methyl ester .
- Method : The synthesis involves the use of N-acetyl-D-phenylglycine as a resolving agent . The exact method of application and the technical details would be found in the referenced document .
Synthesis of Amide Derivatives of 4-Nitro-L-Phenylalanine
- Application : 4-Methyl-D-phenylalanine is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine .
- Method : The synthesis involves the use of propylphosphonic anhydride (T3P) as a coupling reagent . The exact method of application and the technical details would be found in the referenced document .
- Results : The product of this application is a series of amide derivatives of 4-nitro-L-phenylalanine .
Production of L- and D-Phenylalanines Using Engineered Phenylalanine Ammonia Lyases
- Application : 4-Methyl-D-phenylalanine is used in the production of L- and D-phenylalanines using engineered phenylalanine ammonia lyases .
- Method : The biocatalytic synthesis of L- and D-phenylalanine analogues have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum . The exact method of application would depend on the specific phenylalanine being synthesized.
- Results : The product of this application is a phenylalanine that contains the 4-Methyl-D-phenylalanine residue. The exact results would depend on the specific phenylalanine being synthesized .
Chemical Resolution of DL-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine
- Application : 4-Methyl-D-phenylalanine is used in the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine .
- Method : The synthesis involves the use of N-acetyl-D-phenylglycine as a resolving agent . The exact method of application and the technical details would be found in the referenced document .
Deracemization of Proteinogenic Hydrophobic Amino Acids
- Application : 4-Methyl-D-phenylalanine is used in deracemization of proteinogenic hydrophobic amino acids .
- Method : The compound is used in solution phase peptide synthesis . The exact method of application would depend on the specific peptide being synthesized.
- Results : The product of this application is a peptide that contains the 4-Methyl-D-phenylalanine residue. The exact results would depend on the specific peptide being synthesized .
Safety And Hazards
4-Methyl-D-phenylalanine is classified as Acute Tox. 4 Oral according to the safety data sheet26. It is recommended to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation67. In case of contact, rinse immediately with plenty of water and get medical attention68.
Future Directions
A recent study has developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors9. This opens up the possibility of producing L-phenylalanine from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant9. This could potentially be applied to the production of 4-Methyl-D-phenylalanine in the future.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
(2R)-2-amino-3-(4-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHSFUMICQIMB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-D-phenylalanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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